Isoorientin

Catalog No.
S530935
CAS No.
4261-42-1
M.F
C21H20O11
M. Wt
448.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoorientin

CAS Number

4261-42-1

Product Name

Isoorientin

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one

Molecular Formula

C21H20O11

Molecular Weight

448.4 g/mol

InChI

InChI=1S/C21H20O11/c22-6-14-17(27)19(29)20(30)21(32-14)16-11(26)5-13-15(18(16)28)10(25)4-12(31-13)7-1-2-8(23)9(24)3-7/h1-5,14,17,19-24,26-30H,6H2/t14-,17-,19+,20-,21+/m1/s1

InChI Key

ODBRNZZJSYPIDI-VJXVFPJBSA-N

SMILES

O=C1C=C(C2=CC=C(O)C(O)=C2)OC3=CC(O)=C([C@H]4[C@@H]([C@H]([C@@H]([C@@H](CO)O4)O)O)O)C(O)=C13

Solubility

Soluble in DMSO

Synonyms

6-Glc-luteolin, homoorientin, iso-orientin, isoorientin, luteolin-6-C-glucoside

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O

Description

The exact mass of the compound Isoorientin is 448.1006 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Flavones - Luteolin - Supplementary Records. It belongs to the ontological category of tetrahydroxyflavone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Anti-Cancer Properties

Several studies have explored Isoorientin's potential role in cancer prevention and treatment. Research suggests Isoorientin may exhibit anti-cancer effects through various mechanisms, including:

  • Suppression of cell proliferation: Isoorientin may inhibit the growth and division of cancer cells.
  • Induction of apoptosis: Studies indicate Isoorientin may trigger programmed cell death (apoptosis) in cancer cells [].
  • Anti-angiogenesis: Isoorientin might impede the formation of new blood vessels that tumors require for growth [].

Anti-Inflammatory Properties

Scientific research suggests Isoorientin possesses anti-inflammatory properties. Studies have shown it may reduce the production of inflammatory mediators, such as cytokines, which contribute to various inflammatory diseases []. Further research is necessary to determine its potential therapeutic application in inflammatory conditions.

Other Potential Applications

Preliminary scientific research suggests Isoorientin may have other potential applications, including:

  • Neuroprotective effects: Studies indicate Isoorientin might offer protection against neurodegenerative diseases [].
  • Antioxidant activity: Isoorientin exhibits free radical scavenging activity, potentially offering protection against oxidative stress-related diseases [].
  • Compound: Isoorientin (Luteolin-6-C-glucoside) []
  • Origin: Found in various plants like passion flower, Vitex negundo, Terminalia myriocarpa, Açaí palm, and Swertia japonica [].
  • Significance: Studied for its potential health benefits, including hypoglycemic (blood sugar lowering) and neuroprotective properties [, ].

Molecular Structure Analysis

Isoorientin has a complex molecular structure consisting of a flavone backbone (phenylbenzopyran) with a glucose molecule attached at the 6th carbon position. Key features include:

  • Hydroxyl groups (OH): Five hydroxyl groups contribute to its antioxidant properties [].
  • Conjugated double bonds: Allow for resonance stabilization and contribute to its biological activity [].

Chemical Reactions Analysis

The breakdown of Isoorientin likely follows the hydrolysis reaction common to glycosides, where the glucose moiety is cleaved under acidic or enzymatic conditions:

Isoorientin (C21H20O11) + H2O -> Luteolin (C15H10O6) + Glucose (C6H12O6) []


Physical And Chemical Properties Analysis

  • Melting point: Typically high due to complex structure (estimated to be above 300°C) [].
  • Boiling point: Decomposes at high temperatures before boiling.
  • Solubility: Likely soluble in polar solvents like water and methanol due to the presence of hydroxyl groups [].
  • Stability: Relatively stable under neutral conditions but may degrade under acidic or basic environments or with exposure to light and heat [].

Research suggests Isoorientin may exert its effects through various mechanisms:

  • Antioxidant activity: Scavenging free radicals due to the presence of hydroxyl groups [].
  • Enzyme inhibition: May inhibit enzymes like cyclooxygenase-2 (COX-2) involved in inflammation [].
  • Interaction with other molecules: May interact with cellular signaling pathways to exert its biological effects [].

Limited information exists on the specific safety profile of Isoorientin. However, generally, flavonoids are considered relatively safe for consumption at dietary levels []. More research is needed to determine potential side effects or interactions with medications.

Please note:

  • The information on chemical reactions and mechanism of action is based on the general properties of flavonoids and may require further investigation specific to Isoorientin.
  • Data on physical and chemical properties is estimated based on similar compounds.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-0.2

Exact Mass

448.1006

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

A37342TIX1

Other CAS

4261-42-1

Wikipedia

Isoorientin

Dates

Modify: 2023-08-15
1. Ye, T., Su, J., Huang, C., et al. Isoorientin induces apoptosis, decreases invasiveness, and downregulates VEGF secretion by activating AMPK signaling in pancreatic cancer cells Onco. Targets Ther. 9, 7481-7492 (2016).
2. Anilkumar, K., Reddy, G.V., Azad, R., et al. Evaluation of anti-inflammatory properties of isoorientin isolated from tubers of Pueraria tuberosa Oxid. Med. Cell. Longev. 5498054, (2017).
3. Karaoğlan, E.S., Albayrak, A., Kutlu, Z., et al. Gastroprotective and antioxidant effects of Eremurus spectabilis Bieb. methanol extract and its isolated component isoorientin on indomethacin induced gastric ulcers in rats Acta. Cir. Bras. 33(7), 609-618 (2018).

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